An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile for Researchers and Drug Development Professionals
Introduction: 4-Amino-5-methylisophthalonitrile is a substituted aromatic compound featuring a benzene ring core with amino, methyl, and dinitrile functional groups. This unique arrangement of electron-donating (amino and methyl) and electron-withdrawing (nitrile) moieties imparts a versatile reactivity profile, making it a valuable building block in synthetic organic chemistry. Its primary application lies as a key intermediate in the synthesis of a range of molecules with potential pharmacological activities, including but not limited to anti-inflammatory and anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance for researchers, scientists, and drug development professionals.
Core Chemical Properties
A summary of the key chemical and physical properties of 4-Amino-5-methylisophthalonitrile is presented below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, exhibit variability in reported values, potentially due to differences in experimental conditions or sample purity.
| Property | Value | Source |
| CAS Number | 98589-70-9 | [1][2][3] |
| Molecular Formula | C₉H₇N₃ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Discrepancies exist in reported values (e.g., 177-182°C vs. 258-262°C). This may be attributable to different crystalline forms or impurities. Further analysis, such as Differential Scanning Calorimetry (DSC), is recommended for definitive characterization. | [1] |
| Boiling Point | Not available. | [3] |
| Solubility | Generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are often used in its synthesis. It is expected to have lower solubility in nonpolar solvents and water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Amino-5-methylisophthalonitrile.
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Aromatic protons typically appear as doublets in the range of δ 7.2–7.8 ppm, while the methyl group protons present as a singlet around δ 2.3 ppm.[1]
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¹³C NMR: The carbon NMR spectrum will reveal the different carbon environments within the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and C-H stretching of the methyl and aromatic groups. Aromatic C=C bending vibrations are also expected around 1600 cm⁻¹.[1]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Synthesis and Purification
The synthesis of 4-Amino-5-methylisophthalonitrile typically involves the construction of the substituted benzene ring through a multi-step process.
General Synthetic Approach:
A common strategy begins with a suitably substituted isophthalic acid derivative. The synthesis often involves the following key transformations:
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Nitration: Introduction of a nitro group, which can later be reduced to the amino group.
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Halogenation: Introduction of halogen atoms (e.g., bromine) that can be subsequently displaced by nitrile groups.
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Cyanation: Reaction with a cyanide source, such as cuprous cyanide, to introduce the nitrile functionalities. This is a critical step in forming the isophthalonitrile core.[1]
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Reduction: Reduction of the nitro group to the primary amine.
Illustrative Experimental Protocol (Conceptual):
The following is a generalized protocol based on common synthetic transformations for this class of compounds. This is not a detailed, validated protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Starting Material: A dihalogenated and nitrated toluene derivative.
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Cyanation Reaction:
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The dihalogenated precursor is dissolved in a polar aprotic solvent such as DMF or NMP.
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Cuprous cyanide (CuCN) is added to the solution.
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The reaction mixture is heated to facilitate the nucleophilic substitution of the halogens with cyanide. The reaction progress is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation:
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Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
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The product is then extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dinitrile intermediate.
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Reduction of the Nitro Group:
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The nitro-dinitrile intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate.
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A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group.
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Final Work-up and Purification:
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After the reduction is complete, the reaction mixture is neutralized, and the product is extracted into an organic solvent.
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The crude 4-Amino-5-methylisophthalonitrile is then purified, typically by recrystallization from a suitable solvent such as ethanol.[1]
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Purification Workflow Diagram:
Caption: General workflow for the purification of 4-Amino-5-methylisophthalonitrile.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 4-Amino-5-methylisophthalonitrile and for monitoring reaction progress.
Typical HPLC Conditions:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
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Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.
Biological Relevance and Potential Signaling Pathways
While direct experimental evidence for the biological activity and specific signaling pathway modulation of 4-Amino-5-methylisophthalonitrile is limited in publicly available literature, its structural motifs are present in compounds with known pharmacological effects. This suggests potential avenues for its application in drug discovery and as a scaffold for developing new therapeutic agents.
Involvement in Synthesis of Bioactive Molecules:
4-Amino-5-methylisophthalonitrile is a documented intermediate in the synthesis of anthranilic diamide insecticides.[1] This class of compounds acts on insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent paralysis and death of the target pests. While this is an agrochemical application, it highlights the potential for isophthalonitrile-based structures to interact with specific biological targets.
Hypothesized Signaling Pathway Interactions:
Based on the biological activities of structurally related compounds, the following signaling pathways represent plausible areas of investigation for 4-Amino-5-methylisophthalonitrile and its derivatives:
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Protein Kinase Signaling: Many small molecule kinase inhibitors feature aromatic amine and nitrile functionalities. These groups can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases. Derivatives of isophthalonitrile have been explored for their potential to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]
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Inflammatory Signaling Pathways: Substituted isophthalonitriles have been investigated for their anti-inflammatory properties.[1] This suggests that 4-Amino-5-methylisophthalonitrile or its derivatives could potentially modulate signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.
Conceptual Experimental Workflow for Biological Screening:
To elucidate the biological activity of 4-Amino-5-methylisophthalonitrile, a tiered screening approach can be employed.
Caption: A conceptual workflow for the biological evaluation of 4-Amino-5-methylisophthalonitrile.
Conclusion
4-Amino-5-methylisophthalonitrile is a versatile chemical intermediate with significant potential in the development of novel bioactive compounds. While its direct biological activity is not yet extensively characterized, its structural features and its role as a precursor to known active molecules suggest that it is a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties and outlines potential avenues for exploring its pharmacological relevance. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and uncover its potential interactions with biological signaling pathways.
